4,4'-Methylenebis(N,N-dimethylaniline)

Carcinogenicity profiling Toxicological risk assessment Regulatory compliance

4,4′-Methylenebis(N,N-dimethylaniline) (CAS 137198-51-7, also registered as 101-61-1), commonly known as Michler's base or tetra-base, is a tertiary diarylmethane diamine (C₁₇H₂₂N₂, MW 254.37). It is a key intermediate in triarylmethane dye manufacture and a recognized analytical reagent for lead, manganese, ozone, and cyanogens.

Molecular Formula C17H22N2
Molecular Weight 254.37 g/mol
CAS No. 137198-51-7
Cat. No. B158457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(N,N-dimethylaniline)
CAS137198-51-7
Synonyms4,4'-methylenebis(N,N-dimethylbenzenamine)
4,4'-tetramethyldiaminodiphenylmethane
BDDM
bis(dimethylamino)diphenylmethane
methane base
N,N,N',N'-tetramethyl-4,4'-methylenedianiline
reduced Michler's ketone
tetra-base
Molecular FormulaC17H22N2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
InChIKeyJNRLEMMIVRBKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
In water, 3.105 mg/L at 25 °C (est)
Insoluble in water
Soluble in benzene, ether, carbon disulfide, acids;  slightly soluble in cold alcohol, more soluble in hot alcohol
Slightly soluble in ethanol;  soluble in acid;  very soluble in ether, benzene, carbon disulfide

4,4′-Methylenebis(N,N-dimethylaniline) CAS 137198-51-7: Essential Procurement & Selection Data for a Specialized Diarylmethane Base


4,4′-Methylenebis(N,N-dimethylaniline) (CAS 137198-51-7, also registered as 101-61-1), commonly known as Michler's base or tetra-base, is a tertiary diarylmethane diamine (C₁₇H₂₂N₂, MW 254.37). It is a key intermediate in triarylmethane dye manufacture and a recognized analytical reagent for lead, manganese, ozone, and cyanogens . Unlike its primary amine parent 4,4′-methylenedianiline (MDA), full N,N-dimethylation eliminates reactive N–H bonds, fundamentally altering its reactivity, toxicity profile, and application scope [1].

Why 4,4′-Methylenebis(N,N-dimethylaniline) Cannot Be Replaced by 4,4′-Methylenedianiline or Other Arylamines in Critical Applications


The absence of primary amine N–H bonds in 4,4′-methylenebis(N,N-dimethylaniline) precludes key reaction pathways available to MDA, such as urea formation, facile acylation, and the strong hydrogen-bonding that governs epoxy-amine network architecture [1]. This tertiary amine structure confers a distinct carcinogenicity profile—inducing thyroid lesions rather than the thyroid plus hepatic neoplasms associated with MDA and the multi-organ tumorigenicity of 4,4′-oxydianiline (ODA) [2]. Furthermore, its uniquely high pKb (~7.96) and ability to sublime without decomposition enable analytical colorimetric reactions that primary diamines cannot replicate . Procurement based on generic diamine classification thus risks both functional failure in dye sensitization/analytical detection and unexpected toxicological liability.

4,4′-Methylenebis(N,N-dimethylaniline) (CAS 137198-51-7): Quantified Differential Performance Evidence vs. Closest Analogs


Reduced Multi-Organ Carcinogenicity: N,N-Dimethylation Narrows the Tumor Target Spectrum Relative to MDA and ODA

In a direct comparative NCI bioassay, dietary administration of 4,4′-methylenebis(N,N-dimethylaniline) to inbred F344 rats induced thyroid lesions (hyperplasia, adenomas, and carcinomas) in both sexes. In contrast, 4,4′-oxydianiline (ODA) produced adenomas and carcinomas in the thyroid, neoplastic nodules/carcinomas in the liver, and harderian gland adenomas in mice. 4,4′-methylenedianiline (MDA) increased neoplasms of both the thyroid and liver [1]. This narrower tumor target spectrum for the N,N-dimethylated compound is a quantifiable toxicological differentiator for procurement decisions where carcinogenic potency across multiple organs is a selection criterion.

Carcinogenicity profiling Toxicological risk assessment Regulatory compliance

Cyanogen Assay: Tetra-Base Matches Picrate Accuracy While Offering Superior Low-Concentration Reliability

In a field evaluation of two rapid semi-quantitative paper tests for total cyanogens in cassava, the tetra-base (4,4′-methylenebis(N,N-dimethylaniline)) assay produced correct results in 66% of cases, compared to 68% for the picrate paper test. Critically, the tetra-base assay performed more reliably with low cyanogen samples, whereas the picrate assay was more reliable with intermediate cyanogen samples [1]. This differential performance profile, independent of temperature effects from 20–35 °C [1], provides a specific selection criterion: tetra-base is the preferred reagent when low-level cyanogen detection sensitivity is prioritized.

Analytical chemistry Cyanide detection Cassava safety testing

Sublimation Without Decomposition Enables Purification and Handling Advantages Over 4,4′-Methylenedianiline

4,4′-Methylenebis(N,N-dimethylaniline) is characterized by its ability to sublime without decomposition, a property not shared by its primary amine analog 4,4′-methylenedianiline (MDA), which melts at 89–92 °C without reported sublimation behavior [1]. The target compound exhibits a melting point of 88–89 °C and a boiling point of 390 °C . This sublimation capability permits a physical purification pathway that is unavailable for MDA, which requires recrystallization or distillation.

Physical property Purification method Thermal stability

Full N,N-Dimethylation Eliminates Reactive Primary Amine Groups: A Decisive Structural Differentiator from MDA in Polymer and Conjugate Chemistry

DFT-B3LYP and MP2 calculations with the 6-311G(**) basis set confirm that 4,4′-methylenebis(N,N-dimethylaniline) (MBDMA) and MDA share near-identical C₂ molecular symmetry and CCCC angles (~60°), yet the replacement of –NH₂ with –N(CH₃)₂ fundamentally alters the amino inversion barrier and hydrogen-bonding capacity [1]. This structural difference means MBDMA cannot function as a chain-extending diamine curative in epoxy systems—it can only serve as a tertiary amine catalyst or accelerator—while MDA acts as a reactive crosslinker forming covalent N–C bonds with epoxide groups. The full N,N-methylation of MDA to MBDMA using dimethyl carbonate over NaY zeolite proceeds in 97% yield at 190 °C over 6 hours, providing a high-efficiency synthetic pathway to the tertiary amine [2].

Epoxy curing agent Polyimide synthesis Reactivity selectivity

Lead Detection Reagent with Multi-Ion Sensitivity: Analytical Specificity Comparison Against Dithizone

4,4′-Methylenebis(N,N-dimethylaniline) serves as a sensitive reagent for the determination of lead, manganese, and ozone, forming a dark blue oxide upon interaction with oxidizing agents . Its hydrochloride salt is specifically employed as a lead reagent . In contrast, dithizone—the most common photometric lead reagent—forms colored complexes with multiple metals (Pb, Hg, Zn, Cu, Ag, Cd) requiring selective extraction or masking, while the tetra-base oxidation-based detection mechanism is orthogonal, responding to oxidative potential rather than metal-chelate formation [1]. This mechanistic orthogonality allows tetra-base to detect lead in matrices where dithizone suffers from multi-metal interference.

Colorimetric detection Lead analysis Heavy metal testing

Optimal Procurement and Application Scenarios for 4,4′-Methylenebis(N,N-dimethylaniline) Based on Verified Differentiation Evidence


Field-Deployable Cyanogen Testing in Low-Concentration Agricultural Samples

Based on the direct comparative field trial evidence that the tetra-base assay outperforms the picrate test for low cyanogen samples [1], procurement of 4,4′-methylenebis(N,N-dimethylaniline) is indicated for cassava breeding programs, food safety agencies, and agricultural extension services where screening trace cyanogenic glycosides is critical. The assay's temperature insensitivity from 20–35 °C makes it suitable for tropical field stations lacking climate control.

Dye Intermediate Synthesis Requiring Tertiary Amine Functionality with Documented Toxicological Boundaries

For manufacturers of triarylmethane dyes (e.g., Basic Yellow 2, Basic Orange 14) where the tertiary amine structure of Michler's base is essential for chromophore formation [1], the narrower thyroid-specific carcinogenicity profile relative to MDA and ODA provides a defined toxicological risk framework for regulatory submissions and occupational safety planning.

High-Purity Research Grade Material via Sublimation Purification

Research laboratories requiring solvent-free, high-purity 4,4′-methylenebis(N,N-dimethylaniline)—for example, in spectroscopic studies or as a precursor for electronic-grade materials—can exploit the compound's unique sublimation-without-decomposition property [1] to achieve purity levels unattainable by recrystallization, which is the standard purification method for non-subliming analogs such as MDA.

Oxidative Lead and Ozone Detection in Complex Environmental Matrices

Environmental monitoring laboratories analyzing lead in the presence of interfering transition metals can deploy tetra-base hydrochloride as a mechanistically orthogonal reagent to dithizone [1]. The oxidation-based dark blue color development is specific to oxidant-responsive species, avoiding the multi-metal chelation cross-reactivity that complicates dithizone-based protocols .

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